molecular formula C16H12ClNO B1677298 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde CAS No. 75629-57-1

1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde

Numéro de catalogue B1677298
Numéro CAS: 75629-57-1
Poids moléculaire: 269.72 g/mol
Clé InChI: ZDRQMXCSSAPUMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde” is likely to be an organic compound consisting of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, attached to a 4-chlorobenzyl group and an aldehyde group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the indole ring system, with the 4-chlorobenzyl group attached at the 1-position of the indole, and the aldehyde group at the 3-position .


Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions, particularly at the C3 position . The presence of the aldehyde group could make it a target for nucleophilic attack, leading to the formation of various products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atom could increase its density and boiling point compared to benzyl alcohol .

Applications De Recherche Scientifique

Oncrasin-1 in Oncology Research

Specific Scientific Field

This application falls under the field of Oncology Research .

Summary of the Application

Oncrasin-1 is a small molecule identified from a screen of KRAS mutant cancer cells and has shown specificity for KRAS mutant cell killing . It has been discovered through a synthetic lethal screen with KRAS mutation in breast cancer cell lines .

Methods of Application or Experimental Procedures

The aim was to develop a radiolabelled form of Oncrasin-1 to enable in-vivo imaging of mutant KRAS expression in malignant tumours . This work outlines the synthesis of 3 fluorinated derivatives and development of iodonium salt and boronic ester precursors for radiolabelling with the 18 F isotope .

Results or Outcomes

The successful synthesis of these tracers has been undertaken utilizing boronic ester radio-fluorination methods and will allow for investigation of Oncrasin based molecules as potential diagnostics for cancers expressing mutant KRAS protein .

Oncrasin-1 as an Inhibitor of RNA Polymerase II

Specific Scientific Field

This application is in the field of Molecular Biology and Genetics .

Summary of the Application

Oncrasin-1, a small molecule RNA polymerase II inhibitor, has been evaluated for its cytotoxic activity against normal human epithelial cells and K-Ras mutant tumor cells .

Methods of Application or Experimental Procedures

About 69 oncrasin-1 analogues were evaluated for their cytotoxic activity against normal human epithelial cells and K-Ras mutant tumor cells .

Results or Outcomes

About 40 of those compounds were as potent as or more potent than oncrasin-1 in tumor cells and had a minimal cytotoxic effect on normal cells . The active compounds might act through the same mechanisms as oncrasin-1 .

Oncrasin-1 in In-Vivo Imaging of Mutant KRAS Expression

Specific Scientific Field

This application falls under the field of Radiopharmacy and Chemistry .

Summary of the Application

Oncrasin-1 has been used in the development of a radiolabelled form to enable in-vivo imaging of mutant KRAS expression in malignant tumours .

Methods of Application or Experimental Procedures

The synthesis of 3 fluorinated derivatives and development of iodonium salt and boronic ester precursors for radiolabelling with the 18 F isotope were outlined .

Results or Outcomes

The successful synthesis of these tracers has been undertaken utilizing boronic ester radio-fluorination methods. This will allow for investigation of Oncrasin based molecules as potential diagnostics for cancers expressing mutant KRAS protein .

Oncrasin-1 in RNA Processing Suppression

Specific Scientific Field

This application is in the field of Molecular Biology .

Summary of the Application

Oncrasin-1 treatment has been shown to induce PKCι aggregation with splicing factors in the nucleus and dissociation between PKCι and CDK9/Cyclin T1 in K-Ras mutant cultures .

Methods of Application or Experimental Procedures

The application involves the treatment of K-Ras mutant cultures with Oncrasin-1 .

Results or Outcomes

The treatment results in decreased RNA polymerase II phosphorylation and a suppression of RNA processing in general .

Oncrasin-1 in Automated Synthesis of Radiolabelled Indole

Summary of the Application

Oncrasin-1 has been used in the automated synthesis of 18F radiolabelled indole containing Oncrasin-like molecules .

Results or Outcomes

Oncrasin-1 in PKCι Aggregation

Summary of the Application

Oncrasin-1 treatment has been shown to induce PKCι aggregation with splicing factors in the nucleus .

Results or Outcomes

The treatment results in dissociation between PKCι and CDK9/Cyclin T1 in K-Ras mutant cultures, resulting in decreased RNA polymerase II phosphorylation and a suppression of RNA processing in general .

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. For example, if it’s similar to 4-chlorobenzyl chloride, it could be corrosive and cause irritation to the skin, eyes, and respiratory tract .

Orientations Futures

The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further developed and optimized as a pharmaceutical agent .

Propriétés

IUPAC Name

1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRQMXCSSAPUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997062
Record name 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde

CAS RN

75629-57-1
Record name 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oncrasin 1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The same procedures used in Example 1 were repeated except for using 2.98 g of 4-chlorobenzyl bromide and 2.00 g of indole-3-carbaldehyde as a starting material to give 3.42 g of 1-(4-chlorobenzyl)indole-3-carbaldehyde as pale yellow crystals. The yield thereof was found to be 92%.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 4
1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 5
1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde

Citations

For This Compound
2
Citations
J Ma, G Bao, L Wang, W Li, B Xu, B Du, J Lv… - European Journal of …, 2015 - Elsevier
Through a structure-based molecular hybridization approach, a series of novel benzothiazole derivatives bearing indole-based moiety were designed, synthesized and screened for in …
Number of citations: 72 www.sciencedirect.com
G Wang, C Li, L He, K Lei, F Wang, Y Pu, Z Yang… - Bioorganic & medicinal …, 2014 - Elsevier
A new series of pyrano chalcone derivatives containing indole moiety (3–42, 49a–49r) were synthesized and evaluated for their antiproliferative activities. Among all the compounds, …
Number of citations: 112 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.